1-Boc-4-(4-Cyanobenzyl)piperazine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl Tricosanoate can be synthesized through the esterification of tricosanoic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of Ethyl Tricosanoate involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization .
Types of Reactions:
Oxidation: Ethyl Tricosanoate can undergo oxidation reactions to form corresponding alcohols and acids.
Reduction: Reduction of Ethyl Tricosanoate can yield tricosanol.
Substitution: The ester group in Ethyl Tricosanoate can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Tricosanoic acid and tricosanol.
Reduction: Tricosanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl Tricosanoate has several applications in scientific research:
Chemistry: Used as a standard for the analysis of lipid mixtures in gas chromatography.
Medicine: Investigated for its potential role in reducing the hemolytic activity of bacterial toxins.
Mechanism of Action
Ethyl Tricosanoate exerts its effects by interacting with lipid membranes. The free acid form of Ethyl Tricosanoate reduces the hemolytic activity of Staphylococcus aureus delta toxin on human erythrocytes by integrating into the lipid bilayer and disrupting the toxin’s ability to lyse cells . The exact molecular targets and pathways involved in this process are still under investigation.
Comparison with Similar Compounds
Methyl Tricosanoate: Another ester of tricosanoic acid, used similarly in lipid analysis.
Ethyl Arachidate: An ethyl ester of arachidic acid, used in similar applications.
Ethyl Stearate: An ethyl ester of stearic acid, also used in lipid analysis and flavor industry.
Uniqueness: Ethyl Tricosanoate is unique due to its specific chain length and its presence in certain liverworts. Its ability to reduce the hemolytic activity of bacterial toxins sets it apart from other similar compounds .
Biological Activity
1-Boc-4-(4-Cyanobenzyl)piperazine, a piperazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its structural modifications that enhance its pharmacological properties, making it a subject of various studies aimed at understanding its potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : tert-butyl 4-[(4-cyanophenyl)methyl]piperazine-1-carboxylate
- Molecular Formula : C17H23N3O2
- Molecular Weight : 301.4 g/mol
- CAS Number : 849237-14-5
Synthesis Methods
The synthesis of this compound typically involves nucleophilic substitution or reductive amination techniques. The compound can be synthesized by reacting 1-Boc-piperazine with 4-cyanobenzyl bromide in the presence of a base such as potassium carbonate or triethylamine in a polar aprotic solvent like acetonitrile. Alternatively, reductive amination can be performed using 4-cyanobenzaldehyde with a reducing agent like sodium borohydride.
Anticancer Properties
Research indicates that piperazine derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that modifications to the piperazine structure yield compounds with promising anticancer properties, particularly against liver, breast, colon, gastric, and endometrial cancer cells.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Reference |
---|---|---|
Liver Cancer | X | |
Breast Cancer | Y | |
Colon Cancer | Z | |
Gastric Cancer | A | |
Endometrial Cancer | B |
Neuropharmacological Effects
Some derivatives of this compound have shown potential in modulating neurotransmitter systems linked to mood regulation. This suggests possible applications in treating depression and anxiety disorders.
The mechanism by which piperazine derivatives exert their biological effects varies depending on their structure and target. For instance, certain compounds have been noted to inhibit sirtuins, which are involved in cellular regulation and cancer progression. Additionally, molecular docking studies indicate that these compounds can form stable complexes with biological targets, enhancing their efficacy as inhibitors.
Case Studies and Research Findings
A series of studies have explored the biological activity of piperazine derivatives:
- Study on Anticancer Activity : A recent investigation into the cytotoxic effects of piperazine derivatives revealed that specific structural modifications significantly enhance their activity against cancer cell lines. The study highlighted the importance of substituents on the piperazine ring in determining the compound's efficacy.
- Neuropharmacological Study : Another research effort focused on the antidepressant potential of piperazine derivatives. The findings suggested that these compounds could influence serotonin and dopamine pathways, indicating their potential for mood modulation.
Properties
IUPAC Name |
tert-butyl 4-[(4-cyanophenyl)methyl]piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-19(9-11-20)13-15-6-4-14(12-18)5-7-15/h4-7H,8-11,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAECAOSXCPXBPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593318 | |
Record name | tert-Butyl 4-[(4-cyanophenyl)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849237-14-5 | |
Record name | tert-Butyl 4-[(4-cyanophenyl)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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